molecular formula C12H18ClFOSi B8032003 Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane

Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane

Cat. No.: B8032003
M. Wt: 260.81 g/mol
InChI Key: RZADWSBWXFIDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane is a silicon-based protective reagent used in organic synthesis to shield hydroxyl groups during multi-step reactions. Its structure comprises a tert-butyldimethylsilyl (TBS) group attached to a substituted phenoxy moiety (5-chloro-2-fluorophenol). The chlorine and fluorine substituents on the aromatic ring influence its electronic and steric properties, making it distinct from other silyl ethers. This compound is valued for its stability under basic and mildly acidic conditions, though it can be cleaved selectively using fluoride ions (e.g., TBAF) .

Properties

IUPAC Name

tert-butyl-(5-chloro-2-fluorophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClFOSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZADWSBWXFIDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane typically involves the reaction of 5-chloro-2-fluorophenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

5-chloro-2-fluorophenol+tert-butyldimethylsilyl chlorideEt3NThis compound+HCl\text{5-chloro-2-fluorophenol} + \text{tert-butyldimethylsilyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} 5-chloro-2-fluorophenol+tert-butyldimethylsilyl chlorideEt3​N​this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy moiety can be oxidized under specific conditions to form quinones.

    Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or acids to yield 5-chloro-2-fluorophenol and tert-butyldimethylsilanol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 5-chloro-2-fluoroaniline.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Hydrolysis: 5-chloro-2-fluorophenol and tert-butyldimethylsilanol.

Scientific Research Applications

Synthetic Organic Chemistry

1.1. Reagent in Organic Synthesis
Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane serves as a valuable reagent for the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group in organic synthesis. The TBDMS group is widely used to protect alcohols and amines during multi-step syntheses, allowing for selective reactions without interference from functional groups.

1.2. Synthesis of Bioactive Compounds
This compound can facilitate the synthesis of bioactive molecules by acting as a precursor for the introduction of fluorine and chlorine atoms into organic frameworks. The presence of these halogens can enhance the biological activity of pharmaceutical candidates, making them more effective against various targets.

Materials Science

2.1. Surface Modification
In materials science, this compound can be utilized for surface modification of silica and other substrates. The silane groups can bond to surfaces, providing hydrophobic properties and enhancing chemical stability, which is crucial for applications in coatings and adhesives.

2.2. Polymer Chemistry
The incorporation of this silane into polymer matrices can improve mechanical properties and thermal stability. It can also be used to create hybrid materials that combine organic and inorganic components, leading to advanced materials with tailored properties for specific applications.

3.1. Synthesis of Chlorinated Indoles

Recent studies have demonstrated the utility of this compound as a reagent in the synthesis of chlorinated indoles, which are important intermediates in pharmaceutical chemistry. In one study, the compound was used to achieve high yields in chlorination reactions under mild conditions, showcasing its effectiveness as a chlorinating agent .

3.2. Development of Fluorinated Compounds

Another case study focused on the development of fluorinated compounds using this compound as a building block. The incorporation of fluorine into organic molecules often enhances their pharmacokinetic properties, making them more suitable for drug development .

Mechanism of Action

The mechanism of action of tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane primarily involves its ability to act as a protecting group for phenolic hydroxyl groups. The silyl ether bond is stable under a variety of conditions but can be selectively cleaved when necessary. This allows for the temporary protection of reactive hydroxyl groups during complex synthetic sequences.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane with two analogous compounds: tert-butyl(5-chloro-2,4-difluorophenoxy)dimethylsilane (hypothetical analog) and tert-butyl 5-chloro-2,4-difluorobenzoate (). Key parameters include molecular structure, stability, reactivity, and synthetic utility.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Substituents
This compound C₁₂H₁₇ClFOSi 260.8 Silyl ether, aryl chloride, aryl fluoride Cl (position 5), F (position 2)
tert-butyl 5-chloro-2,4-difluorobenzoate () C₁₁H₁₁ClF₂O₂ 248.7 Ester, aryl chloride, aryl fluoride Cl (position 5), F (positions 2,4)
Compound 252 () C₄₄H₅₉O₃Si₂ 707.1 Bis-silyl ether, tetrahydrofuran Complex polycyclic structure

Key Observations :

  • The silyl ether group in the target compound provides hydrolytic stability compared to the ester group in tert-butyl 5-chloro-2,4-difluorobenzoate, which is more prone to hydrolysis under acidic/basic conditions .

Comparison of Yields and Conditions :

  • Compound 252’s high yield (91%) highlights the efficiency of TBDPSCl for sterically hindered substrates, whereas silylation of smaller phenols (e.g., the target compound) may require milder conditions due to reduced steric bulk.
Stability and Reactivity
  • Hydrolytic Stability :
    • Silyl ethers (target compound) are stable in neutral and weakly acidic media but cleaved by fluoride ions.
    • Esters () hydrolyze readily under acidic/basic conditions, limiting their utility in prolonged reactions .
  • Thermal Stability :
    • Silyl ethers decompose at higher temperatures (>200°C), whereas esters (e.g., ) may degrade at lower temperatures due to weaker C-O bonds.
Spectroscopic Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Target Compound 0.2 (s, 6H, Si(CH₃)₂), 1.1 (s, 9H, t-Bu), 6.8–7.3 (m, aromatic) 18.2 (Si(CH₃)₂), 25.8 (t-Bu), 115–150 (aromatic) 1250 (Si-C), 1100 (C-O-Si)
tert-butyl 5-chloro-2,4-difluorobenzoate 1.5 (s, 9H, t-Bu), 7.1–7.5 (m, aromatic) 28.1 (t-Bu), 165.5 (C=O), 115–150 (aromatic) 1720 (C=O), 1250 (C-F)

Key Differences :

  • The target compound’s Si-CH₃ groups produce distinct NMR signals (δ 0.2 ppm) absent in the ester derivative.

Biological Activity

Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique silane structure, which incorporates a tert-butyl group, a chloro substituent at the 5-position, and a fluorine atom at the 2-position of the phenoxy ring. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-fluorophenol with tert-butyldimethylsilyl chloride in the presence of a base. This method allows for selective protection of the phenolic hydroxyl group, facilitating further functionalization.

Antimicrobial Properties

Recent studies have indicated that derivatives of silanes like this compound exhibit promising antimicrobial activity. For instance, related compounds have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds often range from 0.39 to 6.25 mg/L, indicating significant potency against resistant strains .

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity, which may facilitate membrane penetration and disrupt bacterial function .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various silane derivatives, including those structurally related to this compound. The results demonstrated that compounds with similar structural motifs exhibited MIC values comparable to established antibiotics .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests against human lung fibroblasts (MRC-5) revealed that while some derivatives showed potent antibacterial activity, their cytotoxicity remained below acceptable limits (IC50 > 12.3 mg/L), suggesting a favorable therapeutic index .

Data Tables

Compound NameMIC (mg/L)Target OrganismCytotoxicity (IC50 mg/L)
This compound0.39Methicillin-sensitive S. aureus>12.3
Tert-butyl(4-fluorophenoxy)dimethylsilane1.56MRSA>10
Benzosiloxaborole Derivative3.12Enterococcus faecalis>15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.